molecular formula C21H20N4O3S B15031147 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide

Cat. No.: B15031147
M. Wt: 408.5 g/mol
InChI Key: LTEJABXZWBZNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline-4-carboxamide core linked via a propylamine chain to a 1,2-benzothiazol-1,1-dioxide moiety. The 2-methyl substituent on the quinoline ring and the sulfonated benzothiazol group are critical structural features that influence its physicochemical and biological properties.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-14-13-17(15-7-2-4-9-18(15)24-14)21(26)23-12-6-11-22-20-16-8-3-5-10-19(16)29(27,28)25-20/h2-5,7-10,13H,6,11-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

LTEJABXZWBZNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCCCN=C3C4=CC=CC=C4S(=O)(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole and quinoline rings, followed by their coupling through a propyl linker. One common method involves the use of sulfonyl hydrazine coupling reactions . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, scalability, and reproducibility, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent and catalyst in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the fusion of a quinoline-4-carboxamide scaffold with a sulfonated benzothiazol group. Below is a comparative analysis with key analogues:

Table 1: Structural and Activity Comparison
Compound Name Key Structural Features Biological Activity Reference
Target Compound 2-methylquinoline-4-carboxamide + 1,2-benzothiazol-1,1-dioxide propylamine linker Hypothesized Kv1.3 inhibition (based on benzothiazol analogs) -
13i (N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analog) Benzamide core + sulfonated benzothiazol Potent Kv1.3 blocker (IC₅₀ ~20 nM), comparable to PAP-1
5a5 (N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide) Quinoline-4-carboxamide + morpholino substituent Antibacterial activity (specific targets not detailed)
SKB_A (N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide) 3-hydroxyquinoline + phenyl and benzyl groups Structural analog; no explicit activity data
Key Observations :

Core Scaffold Differences: The target compound’s quinoline-4-carboxamide core distinguishes it from benzamide-based Kv1.3 inhibitors (e.g., 13i).

Benzothiazol Modifications :

  • The 1,2-benzothiazol-1,1-dioxide moiety is shared with 13i and other Kv1.3 blockers. Sulfonation enhances electrophilicity, facilitating interactions with channel pore residues .
  • In 13i, the benzothiazol group is coupled with a phenyl substituent, whereas the target compound lacks this modification, possibly altering binding kinetics.

Substituent Effects: The propylamine linker in the target compound is structurally analogous to 13i but differs from the dimethylamino or morpholino groups in antibacterial quinoline derivatives (e.g., 5a5). These substituents influence solubility and charge distribution, which correlate with antibacterial vs. ion channel activity .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Selection : The compound can be synthesized via nucleophilic substitution or coupling reactions using a quinoline-4-carboxamide core and a 1,2-benzothiazol-3-amine derivative. Ethanol is a common solvent for such reactions, with yields ranging from 37% to 70% depending on substituent steric effects .
  • Optimization Strategies :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
    • Catalysis : Nano-TiO₂ or Pd-based catalysts can improve coupling efficiency in heterocyclic systems .
    • Purification : Flash chromatography (ethyl acetate/hexane) is effective for isolating products, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR : Key signals include:
    • Quinoline C4-carboxamide carbonyl resonance at ~167–170 ppm (13C-NMR).
    • Benzothiazole sulfonamide protons (NH) at δ 8.2–9.0 ppm (1H-NMR) .
  • IR Spectroscopy : Confirm sulfone (1320–1250 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline-4-carboxamide derivatives?

Methodological Answer:

  • Experimental Reprodubility :
    • Standardize assay conditions (e.g., bacterial strain selection, inoculum size) to minimize variability .
    • Use internal controls (e.g., ciprofloxacin for antibacterial studies) to validate results.
  • Data Analysis :
    • Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies.
    • Consider lipophilicity (logP) and solubility discrepancies, which may explain divergent activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

  • Substituent Modification :
    • Trifluoromethyl Groups : Introduce at the quinoline 2-position to enhance metabolic stability (logP ↑ by ~0.5 units) .
    • Aminoalkyl Chains : Vary propyl linker length to balance cytotoxicity and target binding (e.g., IC₅₀ shifts from 1.2 μM to 8.7 μM with longer chains) .
  • Computational Modeling :
    • Use docking simulations (AutoDock Vina) to predict interactions with targets like DNA gyrase .

Q. How should researchers design in vitro assays to evaluate efficacy and toxicity?

Methodological Answer:

  • Efficacy Assays :
    • Antibacterial Activity : Perform MIC assays (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., topoisomerase II inhibition) with positive controls (e.g., etoposide).
  • Toxicity Screening :
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 24–72 h exposure .
    • Selectivity Index : Calculate IC₅₀ (target) vs. CC₅₀ (cells) to prioritize leads (SI >10 preferred).

Data Contradiction & Experimental Design

Q. How can conflicting solubility data for this compound be reconciled?

Methodological Answer:

  • Solvent Systems : Test in buffered solutions (PBS pH 7.4) and DMSO/PEG mixtures to mimic physiological conditions.
  • Analytical Validation :
    • Use HPLC-UV (λ = 254 nm) with a C18 column to quantify solubility limits .
    • Compare with computational predictions (e.g., ACD/Labs logS module) .

Q. What experimental controls are critical in pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • In Vivo Controls :
    • Administer vehicle-only groups to assess excipient effects.
    • Use reference compounds (e.g., warfarin for plasma protein binding).
  • Analytical Controls :
    • Spike plasma samples with deuterated internal standards for LC-MS/MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.